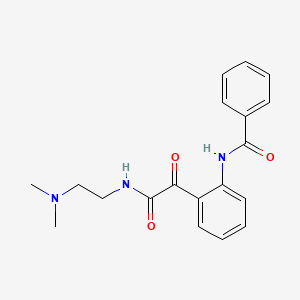
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide is a complex organic compound with the molecular formula C21H25NO3·HBr It is known for its unique structure, which includes a morpholino group, an ethoxy group, and two phenyl groups attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide typically involves multiple steps. One common method includes the protection of the keto group in 1,3-diphenyl-2-propanone, followed by a palladium-catalyzed cross-coupling reaction with dodecyl magnesium bromide. The final step involves the hydrolysis of the protected keto group to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized ketones, while reduction could produce alcohol derivatives.
Applications De Recherche Scientifique
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide involves its interaction with molecular targets and pathways in biological systems. The compound’s morpholino group can interact with various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-2-propanone: A precursor used in similar synthetic applications.
1,3-Diphenyl-2,3-epoxy-1-propanone: Known for its use in the preparation of isomeric pyranones.
Uniqueness
2-Propanone, 1,1-diphenyl-1-ethoxy-3-morpholino-, hydrobromide is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. Its morpholino and ethoxy groups, in particular, offer unique interactions not seen in simpler compounds like 1,3-diphenyl-2-propanone.
Propriétés
Numéro CAS |
85603-39-0 |
|---|---|
Formule moléculaire |
C21H26BrNO3 |
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
1-ethoxy-3-morpholin-4-yl-1,1-diphenylpropan-2-one;hydrobromide |
InChI |
InChI=1S/C21H25NO3.BrH/c1-2-25-21(18-9-5-3-6-10-18,19-11-7-4-8-12-19)20(23)17-22-13-15-24-16-14-22;/h3-12H,2,13-17H2,1H3;1H |
Clé InChI |
TWEPSDYRJHVSBB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)CN3CCOCC3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


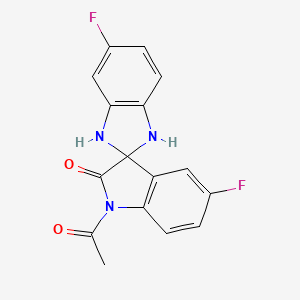


![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[ethyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12748082.png)
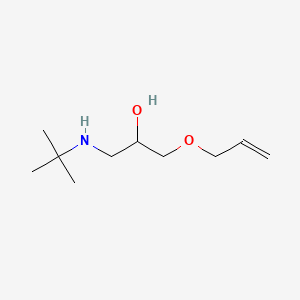
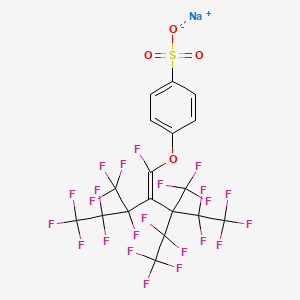
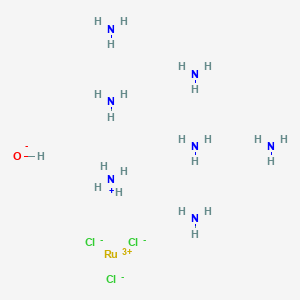
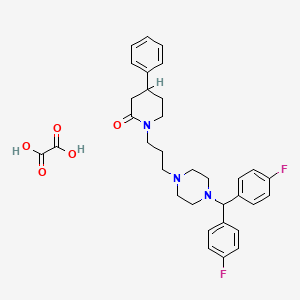
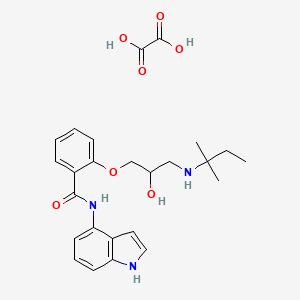
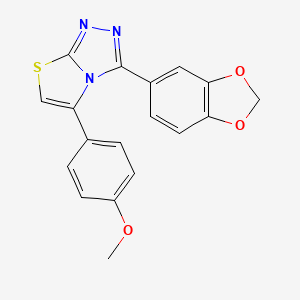
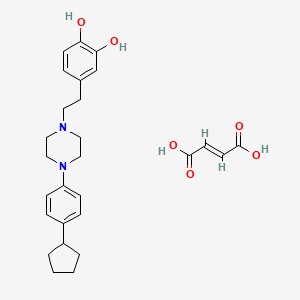
![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)
